4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine" is a derivative of benzimidazole and pyrazole, which are heterocyclic compounds with potential biological activity. The synthesis and properties of related compounds have been explored in various studies, which provide insights into the chemical behavior and potential applications of such molecules.
Synthesis Analysis
The synthesis of related 2-[3(5)-aryl(methyl)pyrazol-4-yl]-1H-benzimidazoles has been achieved through cyclocondensation of 2-acylmethyl-1H-benzimidazoles benzoylhydrazones with DMF dimethylacetal . Another method involves the cyclocondensation of 1-methyl-2-phenacyl-1H-benzimidazole with aroylhydrazines to yield 2-(3,5-diaryl-1H-pyrazol-4-yl)-1-methyl-1H-benzimidazoles . These methods highlight the versatility of cyclocondensation reactions in constructing complex heterocyclic systems.
Molecular Structure Analysis
The molecular structure of benzimidazole-pyrazole derivatives exhibits tautomerism, which is the ability of a chemical compound to exist in two or more interconvertible forms that differ in the position of a proton. The tautomerism of these compounds has been studied using 1H NMR, revealing that the more stable tautomers have electron acceptor aryl substituents at position 3 and electron donor aryl substituents or a methyl group at position 5 of the pyrazole ring .
Chemical Reactions Analysis
The chemical reactivity of benzimidazole-pyrazole derivatives includes the protolytic opening of the furan ring in related compounds, leading to the formation of a diketone fragment. This fragment can then be used to form an N-substituted pyrrole ring by the Paal–Knorr method, demonstrating the influence of the nature of the amine on the cyclization process .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by various spectroscopic techniques, including IR, 1H NMR, 13C NMR, MS, and elemental analysis. The crystal structure of a related pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivative was determined by single crystal X-ray diffraction, which provides detailed information about the molecular geometry and electron distribution . These properties are crucial for understanding the behavior of the compounds in different environments and for their potential applications in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- A study by Sayed, Khalil, and Raslan (2012) described a simple route for the synthesis of pyrazolo(1,5-a)pyrimidine derivatives using 4-(1-methyl benzimidazol-2-yl)-3-(methylthio)-1H-pyrazol-5-amine. This process also yielded pyrimido(2,1-b)benzo-thiazole derivatives, which showed notable antimicrobial activity as antibacterial and antifungal agents (Sayed, Khalil, & Raslan, 2012).
Biological Activities and Pharmaceutical Applications
- Titi et al. (2020) synthesized hydroxymethyl pyrazole derivatives and examined their structure using various spectroscopic techniques. These compounds showed biological activity against breast cancer and microbes, indicating potential pharmacological applications (Titi et al., 2020).
Structural and Chemical Properties
- Portilla et al. (2007) studied molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate, revealing insights into their hydrogen-bonded structures (Portilla et al., 2007).
Tautomerism and Stability
- Dzvinchuk and Lozinskii (2011, 2006) explored the tautomerism of benzimidazole derivatives, providing insights into the stability of these compounds in various structural forms (Dzvinchuk & Lozinskii, 2011), (Dzvinchuk & Lozinskii, 2006).
Synthesis and Evaluation of Hybrid Molecules
- Ibraheem et al. (2020) synthesized and evaluated benzimidazole-pyrazoline hybrid molecules, showing significant anti-diabetic potential and highlighting the therapeutic applications of such hybrids (Ibraheem et al., 2020).
Antimicrobial and Anti-inflammatory Properties
- Yadav et al. (2009) and Gullapelli et al. (2021) synthesized derivatives exhibiting antimicrobial and anti-inflammatory activities, suggesting their usefulness in treating related conditions (Yadav et al., 2009), (Gullapelli et al., 2021).
Propiedades
IUPAC Name |
4-(1H-benzimidazol-2-yl)-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-16-10(12)7(6-13-16)11-14-8-4-2-3-5-9(8)15-11/h2-6H,12H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKZBKZOSOVCSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NC3=CC=CC=C3N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436321 |
Source
|
Record name | 4-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine | |
CAS RN |
88105-09-3 |
Source
|
Record name | 4-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.